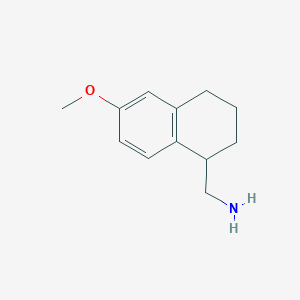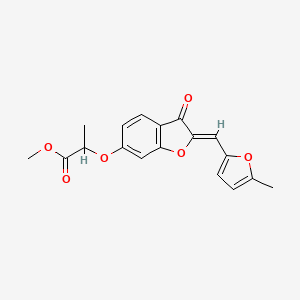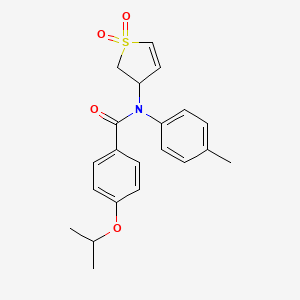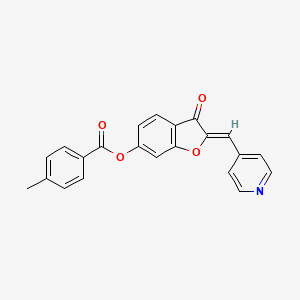
(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine” is a chemical compound with the CAS Number: 88631-10-1 . It has a molecular weight of 191.27 . The compound is typically stored at 4°C and is available in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is (6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)methanamine . The InChI code for this compound is 1S/C12H17NO/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h5-7,10H,2-4,8,13H2,1H3 .Physical And Chemical Properties Analysis
“(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine” has a melting point of 190-192°C . It is a liquid at room temperature and is typically stored at 4°C .Applications De Recherche Scientifique
Pharmaceutical Research
This compound is used in pharmaceutical research due to its structural similarity to natural bioactive compounds. It can serve as a precursor in the synthesis of potential therapeutic agents, particularly in the development of new central nervous system (CNS) drugs .
Material Science
In material science, this compound’s unique chemical structure could be utilized to create novel organic semiconductors. These materials are crucial for developing flexible electronic devices .
Chemical Synthesis
As a versatile synthetic intermediate, it is employed in chemical synthesis to produce complex molecules. Its methanamine group is reactive and can be transformed into various functional groups, aiding in the construction of diverse chemical entities .
Analytical Chemistry
In analytical chemistry, it can be used as a standard or reference compound when calibrating instruments or developing new analytical methods, due to its well-defined physical and chemical properties .
Neuroscience
Researchers in neuroscience may use this compound to study neurotransmitter pathways. Its structure is similar to neurotransmitters, which could help in understanding the binding and action mechanisms within the brain .
Environmental Science
This compound could be investigated for its environmental fate and transport. Understanding its breakdown products and interaction with environmental factors is essential for assessing its ecological impact .
Catalysis
It may find applications in catalysis, particularly in asymmetric synthesis. The compound’s chiral centers could be exploited to induce chirality in other molecules, which is a significant area of research in green chemistry .
Nanotechnology
In nanotechnology, it could be used to modify the surface properties of nanoparticles. This modification can enhance the compatibility of nanoparticles with biological systems, which is vital for medical applications like drug delivery .
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H302, H315, H318, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Propriétés
IUPAC Name |
(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h5-7,10H,2-4,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCAWOYQXQCEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-[4-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2933234.png)



![N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2933241.png)
![2-(2,5-dimethylbenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2933242.png)

![2-[[4-benzyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2933245.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2933246.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2933251.png)
![N-(2-chlorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2933252.png)

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N,2-dimethylpropanamide](/img/structure/B2933256.png)